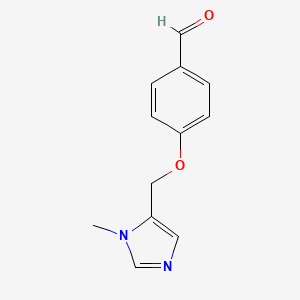

4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde

Description

Properties

CAS No. |

646071-63-8 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4-[(3-methylimidazol-4-yl)methoxy]benzaldehyde |

InChI |

InChI=1S/C12H12N2O2/c1-14-9-13-6-11(14)8-16-12-4-2-10(7-15)3-5-12/h2-7,9H,8H2,1H3 |

InChI Key |

JPBMASNDMRNAAS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1COC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde typically involves the condensation of 1-methylimidazole with 4-chloromethylbenzaldehyde. The reaction is carried out under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the chloromethyl group, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles attack the nitrogen or carbon atoms of the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzoic acid.

Reduction: 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzyl alcohol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde, exhibit significant antimicrobial properties. A study highlighted the synthesis of 3-substituted imidazoles with promising in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship (SAR) analysis revealed that modifications to the imidazole ring could enhance antibacterial efficacy while minimizing cytotoxic effects on human cells .

Anti-Cancer Potential

Compounds containing imidazole moieties are often investigated for their anti-cancer properties. For instance, certain derivatives have been shown to inhibit specific tyrosine kinases implicated in cancer progression, such as c-Abl and Bcr-Abl. These targets are crucial in the treatment of various neoplastic diseases, including leukemia. The synthesis of related compounds has been documented, suggesting that 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde could serve as a valuable intermediate in developing novel anticancer agents .

Materials Science

Organic Electronics

Imidazole-containing compounds have also been explored for their applications in organic electronics. The unique electronic properties of imidazole derivatives can be utilized in designing organic semiconductors and photovoltaic materials. The incorporation of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde into polymer matrices may enhance charge transport properties, making it a candidate for further investigation in organic light-emitting diodes (OLEDs) and solar cells.

Organic Synthesis

Synthetic Intermediates

The compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including condensation and reduction processes. For example, it can be used to synthesize more complex heterocycles through reactions with amines or alcohols. The ability to modify the imidazole and benzaldehyde components opens pathways for creating libraries of compounds with diverse biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Ortho-Substituted Isomer: 2-[(1-Methyl-1H-imidazol-5-yl)methoxy]benzaldehyde

CAS : 1183388-59-1

This compound is the ortho-substituted isomer of the target molecule. Key differences include:

- Substitution Position : The imidazole-methoxy group is attached to the ortho position of the benzaldehyde ring, altering steric and electronic effects.

- Synthetic Accessibility : Ortho-substituted benzaldehydes often require regioselective protection/deprotection strategies, which may complicate synthesis compared to para-substituted derivatives.

Benzimidazole-Based Analogs

Compounds such as 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline () and 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones () share structural motifs but differ in core heterocycles:

- Benzimidazole vs.

- Functional Groups: The target compound’s aldehyde group contrasts with the aniline () or thiazolidinone () groups in analogs, influencing reactivity in downstream reactions (e.g., Schiff base formation vs. amide coupling).

Methoxyphenyl-Substituted Imidazoles

Compounds like 3-((5-(4-Methoxyphenyl)-1H-imidazol-1-yl)methyl)-1H-indole () feature methoxyphenyl groups attached to imidazole but lack the aldehyde moiety:

- Aldehyde Reactivity : The target compound’s aldehyde enables participation in condensation reactions (e.g., forming hydrazones or oximes), unlike methoxyphenyl-substituted analogs.

- Biological Activity : Methoxyphenyl groups are common in antimicrobial and anticancer agents, but the aldehyde’s presence may confer unique bioactivity profiles.

Biological Activity

4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde is a compound characterized by the presence of both an imidazole ring and a benzaldehyde group. This unique structure suggests a potential for diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical formula for 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde is . Its structure can be represented as follows:

Target of Action

Imidazole derivatives, including this compound, have been shown to interact with various biological targets. These interactions can lead to significant changes in cellular processes. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, which are critical for therapeutic effects.

Mode of Action

The compound's mechanism involves the modulation of biochemical pathways that are essential for cell survival and proliferation. It can act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways that are often upregulated in cancer cells or pathogens .

Biochemical Pathways

Research indicates that compounds with imidazole structures can affect several pathways, including:

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis and function .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |

| Escherichia coli | 8 µg/mL |

| Candida albicans | 32 µg/mL |

The compound demonstrated significant antibacterial activity against MRSA and E. coli, highlighting its potential as a therapeutic agent against resistant strains .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. The observed IC50 values suggest that it effectively inhibits cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

These findings support further investigation into its potential as an anticancer drug .

Study 1: Antimicrobial Efficacy

A recent study assessed the efficacy of various imidazole derivatives, including 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde. The study found that this compound exhibited potent activity against MRSA with an MIC comparable to standard antibiotics, suggesting its viability as a new treatment option .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results indicated that it selectively induced apoptosis in cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.